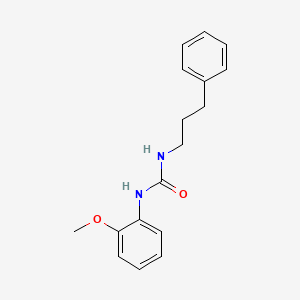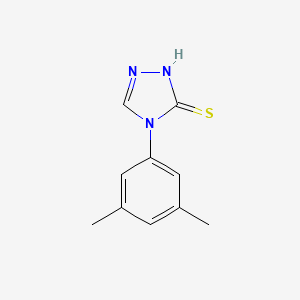![molecular formula C28H20BrN3O B4738406 2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4738406.png)
2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide
Übersicht
Beschreibung
2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide, also known as BPIQ, is a chemical compound that has been studied for its potential use in scientific research. BPIQ is a quinolinecarboxamide derivative that has been shown to exhibit a variety of biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of 2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide is not fully understood, but it is believed to act through multiple pathways. 2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide has been shown to interact with DNA, suggesting that it may interfere with DNA replication and transcription.
Biochemical and physiological effects:
2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide has been shown to exhibit a variety of biochemical and physiological effects. In addition to its cytotoxic effects against cancer cells, 2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide has been shown to exhibit anti-inflammatory and analgesic effects. 2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide has also been shown to modulate the activity of several neurotransmitters, including dopamine and serotonin, suggesting that it may have potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide in lab experiments is its potent cytotoxic effects against cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell death and for screening potential anticancer drugs. However, 2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide has also been shown to exhibit some toxicity towards normal cells, which may limit its use in certain experimental settings. Additionally, the exact mechanism of action of 2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several areas of future research that could be explored with 2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide. One area of interest is in the development of new cancer therapies. 2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide has shown promise as a potential anticancer drug, and further studies could help to elucidate its mechanism of action and optimize its use in clinical settings. Another area of interest is in the treatment of neurodegenerative diseases. 2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide has shown potential as a neuroprotective agent, and further studies could help to determine its efficacy in treating conditions such as Alzheimer's and Parkinson's disease. Finally, there is potential for 2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide to be used in the treatment of chronic pain and inflammatory conditions, and further studies could help to determine its safety and efficacy in these settings.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new cancer therapies. 2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide has been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory conditions.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20BrN3O/c29-22-9-7-21(8-10-22)27-18-25(24-3-1-2-4-26(24)32-27)28(33)31-23-11-5-19(6-12-23)17-20-13-15-30-16-14-20/h1-16,18H,17H2,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWSJGUCHLZFKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NC4=CC=C(C=C4)CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4738328.png)


![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4738340.png)
![N-(2-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B4738347.png)
![methyl 2-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4738362.png)
![N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea](/img/structure/B4738372.png)
![N-(5-chloro-2-methylphenyl)-2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetamide](/img/structure/B4738389.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3,5-dimethylphenyl)urea](/img/structure/B4738393.png)
![N-[4-(acetylamino)phenyl]-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4738421.png)

![ethyl 4-[7-(4-heptylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate](/img/structure/B4738426.png)
![isopropyl 5-isopropyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4738433.png)
